N-Aminodiphenylhydantoin and its derivatives have been the subject of various studies due to their potential therapeutic applications. These compounds, commonly referred to as hydantoins, have been evaluated for their antimalarial, anticonvulsant, anti-HIV, and neuropharmacological effects. The research into these compounds is driven by the need for new drugs with novel mechanisms of action to combat diseases that have developed resistance to existing treatments or to provide more effective therapies with fewer side effects123467.
The mechanism of action of N-aminodiphenylhydantoin derivatives varies depending on the target disease. For instance, in the context of antimalarial activity, aminohydantoins have been identified as potent inhibitors of Plasmodium aspartic proteases, which are essential for the parasite's survival. These compounds have been optimized to enhance their antimalarial potency while reducing their inhibition of human aspartic proteases, making them promising candidates for drug development1.
In neuropharmacology, diphenylhydantoin (DPH) has been shown to modulate sodium channels in mouse neuroblastoma cells. It reduces sodium currents without affecting the voltage dependence of sodium channel activation, suggesting a potential basis for the specific inhibition of neurons in epileptic foci. This action is thought to be mediated through an allosteric or modulated receptor model of drug binding2.
For the treatment of HIV, N-substituted 4-aminophthalimides, designed based on the models of thalidomide, phenytoin, and ameltolide, have been synthesized. Among these, N-1-adamantyl-4-aminophthalimide showed notable anti-HIV activity, indicating a new lead for anti-HIV drug development3.
Additionally, aminohydantoins have been investigated as inhibitors of human β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides implicated in Alzheimer's disease. These inhibitors exhibit good brain permeability and selectivity, reducing plasma amyloid-β levels in vivo5.
Aminohydantoins, such as compound 8p (CWHM-117), have been evaluated for their antimalarial properties. These compounds have shown in vivo antimalarial activity in mice and are considered promising leads for the development of new antimalarial drugs with unique mechanisms of action1.
DPH has been extensively studied for its anticonvulsant effects. It has been found to alter neurotransmitter concentrations in the rat brain, particularly affecting GABA, taurine, and aspartate levels. These changes in neurotransmitter levels are believed to contribute to the anticonvulsant action of DPH4. Furthermore, DPH's effects on synaptic mechanisms, such as the prolongation of the inhibitory postsynaptic potential mediated by GABA, may play a significant role in its anticonvulsant properties6.
The search for novel anti-HIV drugs has led to the synthesis of N-substituted 4-aminophthalimides. N-1-adamantyl-4-aminophthalimide, in particular, has demonstrated activity against HIV-1 and HIV-2 in cell cultures, representing a potential new class of anti-HIV compounds3.
The effects of DPH on nucleic acid and protein synthesis in proliferating human lymphocytes have been studied to understand its mode of action further. It has been observed that certain structural modifications, such as acetoxylation at the N3 position, can significantly increase the compound's potency, highlighting the importance of this position in the compound's interactions with biological systems7.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9